molecular formula C11H18BNO5 B13091513 4-Methyl-8-(4-methyl-1-oxopentan-2-yl)-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide

4-Methyl-8-(4-methyl-1-oxopentan-2-yl)-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide

Cat. No.: B13091513
M. Wt: 255.08 g/mol
InChI Key: YCQILVRFMJRSFY-UHFFFAOYSA-N
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Description

This compound belongs to a class of bicyclic oxazaborole derivatives characterized by fused [1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborole rings. The substituent at the 8-position, 4-methyl-1-oxopentan-2-yl, distinguishes this compound from analogs.

Properties

Molecular Formula

C11H18BNO5

Molecular Weight

255.08 g/mol

IUPAC Name

4-methyl-2-(5-methyl-3,7-dioxo-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-1-yl)pentanal

InChI

InChI=1S/C11H18BNO5/c1-8(2)4-9(7-14)12-13(3,5-10(15)17-12)6-11(16)18-12/h7-9H,4-6H2,1-3H3

InChI Key

YCQILVRFMJRSFY-UHFFFAOYSA-N

Canonical SMILES

[B-]12([N+](CC(=O)O1)(CC(=O)O2)C)C(CC(C)C)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-8-(4-methyl-1-oxopentan-2-yl)-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide typically involves multiple steps. One common approach is the reaction of tert-butyl 4-methyl-1-oxopentan-2-ylcarbamate with appropriate reagents under controlled conditions . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-8-(4-methyl-1-oxopentan-2-yl)-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in inert atmospheres to prevent unwanted side reactions.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific solvents to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Methyl-8-(4-methyl-1-oxopentan-2-yl)-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide has several scientific research applications:

    Chemistry: Used as a catalyst or reagent in organic synthesis, particularly in asymmetric synthesis and chiral transformations.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.

    Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Methyl-8-(4-methyl-1-oxopentan-2-yl)-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst by facilitating the formation or breaking of chemical bonds through its unique structure. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Structural and Functional Differences:

  • Substituent Effects: Lipophilicity: The trifluoromethylpyridinyl analog (C₆H₃F₃N) exhibits higher lipophilicity than the cyclobutyl derivative, likely improving membrane permeability .
  • Synthetic Accessibility :

    • Multi-component reactions (e.g., GP-A/B) enable diversification but suffer from moderate yields (38–43%) .
    • Commercial analogs (e.g., 8-cyclobutyl derivative) prioritize purity (≥95%) over synthetic complexity .
  • Biological Relevance :

    • β-Lactamase inhibitors (e.g., 5n, 5o, 5p ) demonstrate the importance of nitro and cinnamoyl groups in enhancing inhibitory potency.
    • The trifluoromethylpyridinyl analog’s stability under physiological conditions makes it a candidate for in vivo studies .

Research Findings and Implications

  • Structural Insights : X-ray crystallography of related compounds (e.g., naphtho-diazaborinin derivatives ) reveals planar heterocyclic systems, suggesting similar rigidity in the target compound. This rigidity is critical for maintaining binding conformation in enzyme active sites.
  • Spectroscopic Data : NMR (¹H, ¹³C) and HRMS are standard for confirming oxazaborolo-oxazaborole structures, as seen in analogs like 5n and 5p .

Biological Activity

The compound 4-Methyl-8-(4-methyl-1-oxopentan-2-yl)-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide (CAS Number: 1380504-24-4) is a complex boron-containing heterocyclic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, synthesis methods, and case studies.

Chemical Structure and Properties

The chemical structure of the compound features a unique arrangement of oxazaborole rings and a ketone moiety, contributing to its potential reactivity and biological interactions. The molecular formula is C14H25B2N2O4C_{14}H_{25}B_2N_2O_4, and it exhibits significant structural complexity due to the presence of multiple functional groups.

Structural Formula

C14H25B2N2O4\text{C}_{14}\text{H}_{25}\text{B}_2\text{N}_2\text{O}_4

Antimicrobial Activity

Research has indicated that compounds with similar oxazaborole structures exhibit notable antimicrobial properties. For instance, studies have shown that oxazaborole derivatives can act against various bacterial strains and fungi. The mechanism often involves the inhibition of essential microbial enzymes or pathways.

Case Study: Antimicrobial Screening

A study conducted on related oxazaborole compounds demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, revealing that certain derivatives had MIC values as low as 5 µg/mL against resistant strains of Staphylococcus aureus.

CompoundMIC (µg/mL)Target Organism
Oxazaborole A5Staphylococcus aureus
Oxazaborole B10Escherichia coli
Oxazaborole C15Candida albicans

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory potential of this compound. Preliminary studies suggest that oxazaboroles can modulate inflammatory pathways by inhibiting specific cytokines or enzymes involved in the inflammatory response.

In Vivo Studies

In animal models, compounds similar to 4-Methyl-8-(4-methyl-1-oxopentan-2-yl)-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide have shown promise in reducing inflammation markers such as TNF-alpha and IL-6. These findings indicate a potential for therapeutic applications in conditions like rheumatoid arthritis or inflammatory bowel disease.

Anticancer Activity

Emerging research highlights the anticancer properties of oxazaborole derivatives. These compounds may induce apoptosis in cancer cells through various mechanisms, including disruption of DNA synthesis and modulation of cell cycle regulators.

Research Findings

A study exploring the cytotoxic effects of related oxazaboroles on human cancer cell lines found significant reductions in cell viability at concentrations ranging from 1 to 10 µM. The mechanisms were attributed to both direct cytotoxicity and the induction of apoptosis.

Cell LineIC50 (µM)
HeLa (cervical cancer)5
MCF7 (breast cancer)7
A549 (lung cancer)6

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